molecular formula C15H20N2O3 B2366668 Pyridin-2-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate CAS No. 2034308-06-8

Pyridin-2-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate

Cat. No.: B2366668
CAS No.: 2034308-06-8
M. Wt: 276.336
InChI Key: PPOBFXXBSQPETP-UHFFFAOYSA-N
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Description

Pyridin-2-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a pyridine moiety, and a cyclopropylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-2-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the pyridine and cyclopropylmethoxy groups via nucleophilic substitution and esterification reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are used to ensure the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can modify the pyridine or pyrrolidine rings, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-2-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylic acid, while reduction could produce pyridin-2-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine.

Scientific Research Applications

Pyridin-2-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions due to its potential bioactivity.

    Medicine: It may be explored for its therapeutic potential, particularly in drug discovery for treating various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyridin-2-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Detailed studies, including molecular docking and biochemical assays, are conducted to elucidate these interactions and their effects on cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may exhibit similar biological activities.

    Pyridine derivatives: Compounds with a pyridine moiety can have comparable chemical reactivity and applications.

    Cyclopropylmethoxy derivatives: These compounds feature the cyclopropylmethoxy group, contributing to their unique structural properties.

Uniqueness

Pyridin-2-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is unique due to the combination of its structural elements, which may result in distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

pyridin-2-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-15(20-11-13-3-1-2-7-16-13)17-8-6-14(9-17)19-10-12-4-5-12/h1-3,7,12,14H,4-6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOBFXXBSQPETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)OCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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